molecular formula C6H3BrF3N B130479 2-Bromo-4-(trifluoromethyl)pyridine CAS No. 175205-81-9

2-Bromo-4-(trifluoromethyl)pyridine

Cat. No. B130479
CAS RN: 175205-81-9
M. Wt: 225.99 g/mol
InChI Key: WZVHLUMAQLUNTJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine is a liquid compound with a clear color . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Chemical Reactions Analysis

2-Bromo-4-(trifluoromethyl)pyridine is used in the protection of crops from pests . It is also employed as a key intermediate for the preparation of relacorilant .


Physical And Chemical Properties Analysis

This compound has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C . Its refractive index is n20/D 1.478 .

Scientific Research Applications

Agrochemicals

2-Bromo-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, has been incorporated into more than 20 new agrochemicals that have acquired ISO common names .

Pharmaceuticals

In the pharmaceutical industry, TFMP derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine , have been used to develop active ingredients. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials .

Synthesis of TFMP Derivatives

The compound serves as an important building block for the synthesis of various TFMP derivatives. These derivatives are then utilized in creating compounds with potential biological activities due to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .

Veterinary Products

Similar to its use in human pharmaceuticals, 2-Bromo-4-(trifluoromethyl)pyridine is also involved in the development of veterinary products. Two veterinary products containing the TFMP moiety have been approved for the market, indicating its significance in animal health .

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of aminopyridines through amination reactions. It acts as a reactant that contributes to the formation of complex organic structures .

Catalysis

2-Bromo-4-(trifluoromethyl)pyridine: can function as a catalytic ligand. It is involved in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium .

Material Science

The unique properties of TFMP derivatives make them suitable for the development of functional materials. The incorporation of fluorine atoms can significantly alter the physical properties of materials, leading to novel applications in material science .

Environmental Science

Research into TFMP derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine , contributes to the understanding of environmental behavior of fluorinated organic chemicals. This is crucial for assessing the environmental impact and designing eco-friendly agrochemicals and pharmaceuticals .

Safety and Hazards

2-Bromo-4-(trifluoromethyl)pyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVHLUMAQLUNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381807
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-81-9
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (2.70 g, 14.9 mmol) and bromotrimethylsilane (3.90 mL, 29.6 mmol) in propanenitrile (15.0 mL) was heated under reflux for 22 h. The product (very volatile) was carefully rotary evaporated to give 4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification. LC-MS calculated for C6H3BrF3N (M+H) 226.9; found 225.9/227.8.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?

A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used 2-Bromo-4-(trifluoromethyl)pyridine to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []

Q2: What is the role of electron density in designing ligands from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] 2-Bromo-4-(trifluoromethyl)pyridine itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []

Q3: What are the steric effects associated with 2-Bromo-4-(trifluoromethyl)pyridine in chemical reactions?

A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving 2-Bromo-4-(trifluoromethyl)pyridine.

Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.

Q5: What spectroscopic techniques are commonly employed to characterize 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.

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